molecular formula C21H18F3N3OS B2790341 1-(pyridin-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 900000-44-4

1-(pyridin-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2790341
CAS No.: 900000-44-4
M. Wt: 417.45
InChI Key: DAOPJAIJLFXRES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic small molecule based on a 6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one core scaffold, a structure recognized for its relevance in medicinal chemistry research . The compound features a pyridin-2-ylmethyl group at the 1-position and a (4-(trifluoromethyl)benzyl)thio moiety at the 4-position, a substitution pattern that is structurally analogous to documented kinase inhibitor scaffolds . Specifically, a closely related compound with a 2-fluorobenzyl group in place of the 4-(trifluoromethyl)benzyl group shares the same core structure . Research on similar molecules has demonstrated their potential as potent and selective inhibitors of protein kinases, such as the PKR-like endoplasmic reticulum kinase (PERK), which is a key target in the study of cellular stress response pathways and oncogenesis . This suggests that this compound may serve as a valuable chemical probe for investigating endoplasmic reticulum stress signaling, apoptosis, and cancer cell survival mechanisms. Its primary research applications are anticipated in the fields of biochemistry, cell biology, and oncology research, where it can be used to modulate and study specific kinase-driven pathways in vitro. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)-4-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS/c22-21(23,24)15-9-7-14(8-10-15)13-29-19-17-5-3-6-18(17)27(20(28)26-19)12-16-4-1-2-11-25-16/h1-2,4,7-11H,3,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOPJAIJLFXRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound shares structural motifs with several analogs (Table 1):

Compound Name Core Structure Substituents at Key Positions ClogP Key Features
Target Compound Cyclopenta[d]pyrimidin-2-one 1: Pyridin-2-ylmethyl; 4: 4-(CF3)benzylthio ~3.8* High lipophilicity (CF3), thioether linker for metabolic stability
2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one Cyclopenta[d]pyrimidin-4-one 2: 4-Fluorobenzylthio 2.1 Lower lipophilicity (F vs. CF3), reduced steric bulk
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidin-4-one 1: 4-Fluoro-2-hydroxyphenyl; 6: tert-butyl ~2.5* Hydroxyl group enhances solubility; tert-butyl increases steric hindrance
1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile Pyridin-2-one 1: 4-Acetylphenyl; 4: 4-(NMe2)phenyl; 6: hydroxy ~1.8* Polar substituents (OH, CN) improve aqueous solubility

*Estimated based on substituent contributions.

Key Observations :

  • The trifluoromethyl group in the target compound significantly increases lipophilicity (ClogP ~3.8) compared to the fluorinated analog (ClogP 2.1) .
  • Thioether linkages (as in the target compound and ) are less prone to oxidative metabolism than ethers, enhancing pharmacokinetic stability .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized to maximize yield and purity?

  • Methodological Answer : Synthesis involves three critical steps:
  • Thioether formation : Reacting a pyrimidine precursor with 4-(trifluoromethyl)benzyl chloride under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 70–80°C to introduce the thioether moiety .
  • Cyclization : Using cyclopentane-dione derivatives and catalytic acid (e.g., HCl) under reflux to form the fused cyclopenta[d]pyrimidinone core .
  • Functionalization : Attaching the pyridin-2-ylmethyl group via alkylation using pyridin-2-ylmethyl halides in DMF at room temperature .
  • Optimization : Reaction progress is monitored via TLC (chloroform/methanol systems) or HPLC. Purification employs column chromatography (silica gel) or recrystallization .

Table 1 : Example Synthetic Conditions

StepReagents/ConditionsPurposeYield RangeReference
Thioether formation4-(Trifluoromethyl)benzyl chloride, DMF, 70°C, 12hIntroduce thioether60–75%
CyclizationCyclopentane-dione, HCl, reflux, 6hCore formation50–65%
FunctionalizationPyridin-2-ylmethyl bromide, K₂CO₃, RT, 24hAttach pyridine group70–85%

Q. Which spectroscopic techniques are critical for structural characterization, and what key features confirm the compound’s identity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for cyclopentane protons (δ 1.8–2.5 ppm), pyrimidine NH (δ 8.5–9.5 ppm), and aromatic protons from the trifluoromethyl benzyl (δ 7.2–7.8 ppm) and pyridin-2-ylmethyl groups (δ 8.0–8.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) matching the exact mass (e.g., C₂₂H₂₀F₃N₃OS: calculated 454.1264, observed 454.1268) .
  • IR : Detect carbonyl (C=O, ~1680–1720 cm⁻¹) and C-S (650–750 cm⁻¹) stretching .
  • X-ray crystallography (if crystals form): Resolve 3D conformation and tautomerism .

Q. What in vitro assays are used to evaluate biological activity, and how are potency metrics like IC₅₀ determined?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure inhibition of kinases or proteases via fluorescence/absorbance-based methods (e.g., ADP-Glo™ kinase assay). IC₅₀ is calculated using dose-response curves (GraphPad Prism) .
  • Cell viability assays (MTT/XTT): Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking : Predict binding affinity to targets like EGFR or NF-κB using AutoDock Vina .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across structural analogs?

  • Methodological Answer : Discrepancies may arise from variations in:
  • Purity : Use HPLC (≥95% purity) to exclude impurities affecting activity .
  • Solubility : Optimize DMSO concentration or use surfactants (e.g., Tween-80) to ensure compound dissolution .
  • Assay conditions : Standardize ATP concentrations (kinase assays) or incubation times .
  • Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) via SAR studies .

Q. What strategies enhance selectivity for specific enzyme targets through structural modifications?

  • Methodological Answer :
  • Core modifications : Replace cyclopentane with cyclohexane to alter steric bulk .
  • Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to modulate electron density and binding .
  • Bioisosteric replacement : Swap thioether (-S-) with sulfoxide (-SO-) to improve hydrogen-bonding capacity .
  • Protease resistance : Fluorinate the pyridine ring to reduce metabolic degradation .

Q. How do computational methods clarify the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular dynamics simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to identify key residues in enzyme pockets .
  • Free energy calculations (MM/PBSA) : Quantify binding energy contributions (e.g., hydrophobic vs. electrostatic interactions) .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors near the pyrimidine core) for virtual screening .

Data Contradiction Analysis

Example : Conflicting IC₅₀ values for analogs in kinase inhibition assays.

  • Root Cause : Variability in assay pH (7.4 vs. 6.8) altering ionization states of the compound.
  • Resolution : Re-test under standardized pH with controls (e.g., staurosporine as a reference inhibitor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.